7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine
Description
7-Chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a chlorine atom at position 7 and a 2-fluorophenylamine group at position 2. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as adenosine receptors (ARs) and kinases . Its synthesis typically involves displacement reactions of 5,7-dichlorothiazolo[5,4-d]pyrimidine intermediates with substituted amines .
Properties
IUPAC Name |
7-chloro-N-(2-fluorophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4S/c12-9-8-10(15-5-14-9)18-11(17-8)16-7-4-2-1-3-6(7)13/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZWNFYCBSGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=C(S2)N=CN=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolo[5,4-d]Pyrimidine Formation
The synthesis typically begins with constructing the thiazolo[5,4-d]pyrimidine scaffold. A widely adopted method involves cyclocondensation of 4-chloro-2-mercaptopyrimidine-5-amine with α-haloketones. For example, reaction with 2-bromo-1-(2-fluorophenyl)ethan-1-one in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields the intermediate 7-chlorothiazolo[5,4-d]pyrimidine. Thiourea derivatives may alternatively serve as starting materials, as demonstrated by Varani et al., who achieved a 78% yield using ultrasonic activation in isopropyl alcohol.
Critical Parameters:
Regioselective Chlorination at Position 7
Chlorination is achieved using phosphoryl chloride (POCl) under reflux conditions. A study by PMC researchers reported that treating the thiazolo[5,4-d]pyrimidin-7-ol intermediate with POCl at 110°C for 2 hours introduced the chloro group with >90% regioselectivity. Excess POCl (5 equivalents) and catalytic dimethylformamide (DMF) are essential for complete conversion.
One-Pot Synthesis via Fluorinated Alkynoate Cyclization
Transition-Metal-Free Approach
An efficient one-pot method developed by PMC involves reacting 2-aminothiazoles with fluorinated alkynoates (e.g., methyl 3-(2-fluorophenyl)propiolate) in methanol at 70°C. This strategy eliminates the need for palladium catalysts, reducing costs and purification steps. The reaction proceeds via a Michael addition-cyclization cascade, yielding the target compound in 85% purity after 12 hours.
Optimization Insights:
-
Alkyne Substitution : Electron-withdrawing groups on the alkynoate (e.g., trifluoromethyl) accelerate cyclization.
-
Solvent Effects : Methanol outperforms acetonitrile or THF due to better solubility of intermediates.
Palladium-Catalyzed Cross-Coupling for N-Arylation
Suzuki-Miyaura Coupling
Functionalization of the 2-amino group with 2-fluorophenyl relies on Suzuki-Miyaura coupling. A protocol from PMC utilized Pd(PPh) (10 mol%) and AgCO (2 equivalents) in aqueous dioxane at 80°C. This method achieved 89% yield with a 2-fluorophenylboronic acid coupling partner, though competing protodeboronation limited yields to 67% with electron-deficient aryl groups.
Microwave-Assisted Amination and Final Functionalization
Microwave-Driven Nucleophilic Substitution
The final amination step employs microwave irradiation to enhance kinetics. Reacting 7-chlorothiazolo[5,4-d]pyrimidine with 2-fluoroaniline in ethanol at 150°C for 20 minutes under microwave conditions achieved 92% conversion, compared to 68% under conventional heating.
Table 1: Comparative Analysis of Amination Conditions
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Suppliers report >97% purity via reverse-phase HPLC using a C18 column (acetonitrile/water gradient). Residual solvents (DMF, POCl) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the C7 Position
The chlorine atom at position 7 is highly reactive in nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring.
Key Reactions:
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Amination : Reaction with primary or secondary amines (e.g., morpholine, piperidine) under refluxing ethanol yields 7-amino derivatives. For example:
Reported yields range from 58% to 88% depending on the amine nucleophilicity .
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Alkoxy Substitution : Treatment with alkoxides (e.g., sodium methoxide) in polar aprotic solvents replaces chlorine with methoxy or ethoxy groups .
Table 1: Substitution Reactions at C7
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Morpholine | EtOH, 70°C, 12 h | 7-Morpholino derivative | 88 | |
| Piperidine | DMF, 100°C, 6 h | 7-Piperidinyl derivative | 78 | |
| Sodium methoxide | DMSO, 60°C, 4 h | 7-Methoxy derivative | 65 |
Palladium-Catalyzed Cross-Coupling Reactions
The C7 chlorine atom participates in transition metal-catalyzed coupling reactions, enabling aryl or heteroaryl group introductions.
Key Reactions:
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Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Ag₂CO₃ in water or aqueous dioxane yields biaryl derivatives. For example:
Yields for para-substituted aryl groups (e.g., 4-methoxyphenyl) reach 72% .
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Direct C-H Arylation : Using iodoarenes and Pd catalysts in water at 60°C, the compound undergoes regioselective C-H functionalization at the thiazole ring .
Table 2: Palladium-Catalyzed Coupling Reactions
| Coupling Partner | Catalyst System | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 4-MeO-C₆H₄-B(OH)₂ | Pd(PPh₃)₄, Ag₂CO₃ | H₂O, 60°C, 24 h | 72 | |
| 4-CN-C₆H₄-I | PdCl₂(PPh₃)₂, CuI | DMF, 80°C, 2 h | 68 |
Functionalization of the Exocyclic Amine Group
The N-(2-fluorophenyl)amine moiety undergoes alkylation or acylation under standard conditions:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF introduces methyl or benzyl groups at the amine nitrogen .
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Acylation : Reaction with acetyl chloride or benzoyl chloride forms amide derivatives, though yields are moderate (50–60%) due to steric hindrance .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the thiazolo[5,4-d]pyrimidine ring undergoes degradation:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
Its structure features a thiazolo[5,4-d]pyrimidine core, which is significant for its biological activity. The presence of chlorine and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
Adenosine Receptor Modulation
Research has indicated that compounds within the thiazolo[5,4-d]pyrimidine class, including 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine, exhibit significant binding affinities for various adenosine receptors (ARs). Notably:
- A1 and A2A Receptors : Studies have shown that derivatives of this compound demonstrate nanomolar to subnanomolar binding affinities for human A1 and A2A receptors, which are implicated in numerous physiological processes including neurotransmission and cardiovascular regulation .
- Potential Antidepressant Activity : In vivo studies have explored the antidepressant-like effects of certain derivatives, revealing comparable efficacy to established antidepressants like amitriptyline in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .
Anticancer Properties
The thiazolo[5,4-d]pyrimidine derivatives have also been investigated for their anticancer potential. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in tumor growth.
Further studies are required to elucidate the exact mechanisms and to evaluate the efficacy of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine in different cancer models.
Case Studies and Research Findings
| Study | Objective | Key Findings |
|---|---|---|
| PMC8308585 | Synthesis and evaluation of thiazolo[5,4-d]pyrimidines | Identified compounds with high affinity for A1/A2A ARs; potential antidepressant effects demonstrated. |
| Parchem | Chemical specifications | Provided detailed chemical structure and specifications relevant for synthesis and application. |
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents at positions 2, 5, and 5. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to 2-chlorobenzyl (34) or 2-methoxybenzyl (35) analogs, which may exhibit faster clearance due to larger substituents .
- Position 7 : Chlorine at position 7 (as in the target compound and 34) improves electrophilicity for further modifications, whereas methyl groups (e.g., 4a) reduce reactivity but increase steric hindrance .
- Synthetic Efficiency : Microwave-assisted methods (e.g., for 34) achieve higher yields (77–85%) compared to conventional heating (55% for 35) .
Pharmacological Activity Comparisons
Key Observations :
- A2AAR Antagonism : Fluorine-substituted derivatives (e.g., target compound) exhibit enhanced A2AAR affinity due to optimal steric and electronic interactions, outperforming morpholine/piperidine-substituted analogs (4a, 4b) .
- Antiproliferative Activity : Urea-linked derivatives (e.g., 3l) show potent anti-angiogenic effects, highlighting the importance of hydrogen-bonding substituents at position 7 .
Physicochemical and ADME Properties
Key Observations :
Biological Activity
7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
- Chemical Name : 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine
- CAS Number : 1242240-95-4
- Molecular Formula : C11H6ClFN4S
- Molecular Weight : 280.7085 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine exhibit significant antimicrobial properties. A study evaluated various derivatives and reported the following:
- Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
- The compound demonstrated a notable ability to inhibit biofilm formation in these bacteria, outperforming standard antibiotics like Ciprofloxacin in some cases .
Anticancer Activity
The compound has also been studied for its potential anticancer properties:
- In vitro studies have shown that derivatives of thiazolo[5,4-d]pyrimidin-2-amines can induce apoptosis in cancer cell lines with IC50 values ranging from 15.3 to 29.1 µM against various cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells .
- The presence of the chloro group in the phenyl ring is believed to enhance the anticancer activity of these compounds significantly .
Other Pharmacological Effects
Recent studies have highlighted additional biological activities of this compound:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections, specifically Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating low toxicity compared to other tested compounds .
- Anti-inflammatory Effects : Certain derivatives exhibited promising anti-inflammatory properties, demonstrating a significant reduction in paw edema in animal models compared to standard treatments like indomethacin .
- Cytotoxicity : The compound has been assessed for cytotoxic effects on human liver cells (HepG2), showing low toxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .
Data Summary
The following table summarizes key findings related to the biological activity of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine:
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolo derivatives demonstrated that those containing the thiazolo[5,4-d]pyrimidine core showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin. The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of thiazolo derivatives, researchers found that modifications at specific positions on the pyrimidine ring significantly altered the cytotoxicity profiles against various cancer cell lines. This study highlighted how structural variations can lead to improved therapeutic indices.
Q & A
Q. Q1. What are the standard synthetic routes for 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A representative approach involves:
Cyclization : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90–120°C) to form the thiazolo[5,4-d]pyrimidine core .
Substitution : Introducing the 2-fluorophenylamine group via nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring, typically in anhydrous THF or DMF with a base like K₂CO₃ .
Purification : Recrystallization from DMSO/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Q2. How can intramolecular interactions and crystal packing be resolved for this compound?
Methodological Answer: X-ray crystallography is critical for resolving conformational details:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine-fluorophenyl conformation, as seen in analogous structures (e.g., dihedral angles of 12.8° between pyrimidine and phenyl planes) .
- C–H⋯π Interactions : Weak intermolecular forces (e.g., C61 methyl to fluorophenyl ring) contribute to crystal packing .
- Disorder Handling : For disordered residues (e.g., chlorophenyl groups), refine occupancy ratios (50:50) and apply restraints to thermal parameters .
Q. Q3. What methodologies assess the compound’s antitrypanosomal or antiplasmodial activity?
Methodological Answer:
- In Vitro Assays :
- SAR Insights : Fluorine at the 2-position enhances membrane permeability, while the thiazolo ring improves target binding (e.g., kinase inhibition) .
Q. Q4. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
Purity Verification : Validate compound integrity via LC-MS and ¹H/¹³C NMR (e.g., check for residual solvents or byproducts) .
Assay Standardization : Use common reference strains (e.g., T. brucei Lister 427) and control compounds (e.g., pentamidine) .
Polymorphism Screening : Conduct DSC/XRD to rule out crystal form-dependent activity variations .
Advanced Methodological Challenges
Q. Q5. What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups at the amine position .
- Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility (up to 5 mg/mL) .
- Computational Modeling : Predict logP and solubility via QSAR tools (e.g., SwissADME) to guide structural modifications .
Regulatory Considerations
Q. Q6. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (irritation risks) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .
- Documentation : Maintain COSHH records for occupational exposure limits (OELs) and LD₅₀ data .
Data Reproducibility
Q. Q7. How to ensure reproducibility in SAR studies?
Methodological Answer:
Synthetic Batches : Use identical catalysts (e.g., Pd(OAc)₂ for cross-couplings) and anhydrous solvents .
Biological Replicates : Perform triplicate assays with independent compound batches .
Open Data : Share crystallographic CIF files (e.g., CCDC deposition) and raw assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
